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molecular formula C16H13NO2 B3020351 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 120067-47-2

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B3020351
M. Wt: 251.285
InChI Key: BGGBOXVSGGCWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792561

Procedure details

A mixture of 2.2 g of 3,4-dihydrocarbostyril, 3.21 g of benzoyl chloride and 13 g of aluminum chloride in 50 ml of carbon disulfide was refluxed for 2 days. The reaction mixture was poured onto ice water and the resulting solid filtered off, washed with water and dried under reduced pressure to yield 6-benzoyl-3,4-dihydrocarbostyril, m.p. 205°-207° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[C:12]([C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:1][C:2](=[O:3])[CH2:4][CH2:5]2)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1C(=O)CCC2=CC=CC=C12
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
13 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2CCC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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